Cas no 91054-27-2 (2-(3-fluorophenoxy)propanoic acid)

2-(3-fluorophenoxy)propanoic acid 化学的及び物理的性質
名前と識別子
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- 2-(3-FLUORO-PHENOXY)-PROPIONIC ACID
- 2-(3-fluorophenoxy)propanoic acid
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- MDL: MFCD02295724
- インチ: InChI=1S/C9H9FO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12)
- InChIKey: HHNWBAYKSQUOFN-UHFFFAOYSA-N
- SMILES: CC(C(=O)O)OC1=CC=CC(=C1)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
2-(3-fluorophenoxy)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-6758-0.25g |
2-(3-fluorophenoxy)propanoic acid |
91054-27-2 | 95%+ | 0.25g |
$290.0 | 2023-09-06 | |
Life Chemicals | F1967-6758-2.5g |
2-(3-fluorophenoxy)propanoic acid |
91054-27-2 | 95%+ | 2.5g |
$898.0 | 2023-09-06 | |
Life Chemicals | F1967-6758-0.5g |
2-(3-fluorophenoxy)propanoic acid |
91054-27-2 | 95%+ | 0.5g |
$360.0 | 2023-09-06 | |
Life Chemicals | F1967-6758-5g |
2-(3-fluorophenoxy)propanoic acid |
91054-27-2 | 95%+ | 5g |
$1347.0 | 2023-09-06 | |
TRC | F589895-50mg |
2-(3-fluorophenoxy)propanoic acid |
91054-27-2 | 50mg |
$ 70.00 | 2022-06-05 | ||
TRC | F589895-10mg |
2-(3-fluorophenoxy)propanoic acid |
91054-27-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
Life Chemicals | F1967-6758-1g |
2-(3-fluorophenoxy)propanoic acid |
91054-27-2 | 95%+ | 1g |
$449.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141056-100mg |
2-(3-Fluorophenoxy)propanoic acid |
91054-27-2 | 97% | 100mg |
¥1219.00 | 2024-04-25 | |
Enamine | EN300-31812-10g |
2-(3-fluorophenoxy)propanoic acid |
91054-27-2 | 95% | 10g |
$1540.0 | 2023-09-05 | |
1PlusChem | 1P00GT7D-1g |
2-(3-Fluoro-phenoxy)-propionic acid |
91054-27-2 | 95% | 1g |
$441.00 | 2025-02-27 |
2-(3-fluorophenoxy)propanoic acid 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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4. Back matter
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
2-(3-fluorophenoxy)propanoic acidに関する追加情報
2-(3-FLUORO-PHENOXY)-PROPIONIC ACID: Properties, Applications, and Market Insights
2-(3-Fluoro-phenoxy)-propionic acid (CAS No. 91054-27-2) is a fluorinated aromatic compound with significant industrial and research applications. This organic acid, characterized by its phenoxy-propionic acid backbone and a fluorine substituent, has garnered attention due to its unique chemical properties and versatility in various fields. The presence of the fluorine atom enhances its reactivity and stability, making it a valuable intermediate in synthetic chemistry.
The compound's molecular structure consists of a propionic acid moiety linked to a 3-fluorophenoxy group. This configuration imparts distinct physicochemical properties, including moderate solubility in organic solvents and a specific melting point range. Researchers often utilize 2-(3-fluoro-phenoxy)-propionic acid as a building block for more complex molecules, particularly in pharmaceutical and agrochemical research.
Recent trends in fluorinated organic compounds have increased interest in this chemical. The growing demand for fluoro-substituted intermediates in drug discovery aligns with current market needs for novel therapeutic agents. Environmental concerns about persistent organic pollutants have also driven research into degradable fluorochemicals, where this compound shows promise due to its balanced stability and biodegradability profile.
In pharmaceutical applications, 2-(3-fluoro-phenoxy)-propionic acid serves as a precursor for various active pharmaceutical ingredients (APIs). Its structural features make it particularly useful in developing non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents targeting inflammatory pathways. The compound's fluorophenoxy group contributes to enhanced bioavailability and metabolic stability in drug molecules.
The agrochemical industry employs this compound in synthesizing advanced crop protection agents. Its structural characteristics enable the development of herbicides and plant growth regulators with improved efficacy and environmental profiles. Recent studies highlight its potential in creating next-generation agrochemicals that address resistance issues in pest management.
From a synthetic chemistry perspective, 91054-27-2 offers multiple reactive sites for functionalization. The carboxylic acid group allows for esterification or amidation reactions, while the fluorinated aromatic ring can participate in various electrophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis laboratories worldwide.
Market analysis indicates steady growth in demand for fluorophenoxy compounds, driven by expanding applications in specialty chemicals. The compound's niche applications in material science, particularly in developing fluorinated polymers with unique surface properties, represent an emerging area of interest for industrial researchers.
Quality control and analytical characterization of 2-(3-fluoro-phenoxy)-propionic acid typically involve advanced techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure purity standards required for research and industrial applications. Recent advancements in analytical technology have improved detection limits for impurities, enhancing the compound's reliability in sensitive applications.
Environmental and safety considerations for handling CAS 91054-27-2 follow standard laboratory protocols for organic acids. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended during handling. The compound's environmental fate has been studied, showing acceptable degradation profiles under typical conditions.
Future research directions for 2-(3-fluoro-phenoxy)-propionic acid derivatives include exploring their potential in renewable energy applications and advanced material development. The unique electronic properties imparted by the fluoro-aromatic system may find applications in organic electronics and energy storage systems.
Supply chain dynamics for this specialty chemical reflect the broader trends in fluorinated intermediates market. With increasing globalization of chemical manufacturing, quality assurance and regulatory compliance remain critical factors for suppliers and end-users alike.
In conclusion, 2-(3-fluoro-phenoxy)-propionic acid represents an important fluorinated building block with diverse applications across multiple industries. Its balanced properties and synthetic versatility ensure continued relevance in chemical research and industrial applications. As innovation in fluoroorganic chemistry progresses, this compound will likely find new applications in emerging technological fields.
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